(S)-1-pyrroline-5-carboxylate

Catalog No.
S583237
CAS No.
64199-88-8
M.F
C5H7NO2
M. Wt
113.11 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-pyrroline-5-carboxylate

CAS Number

64199-88-8

Product Name

(S)-1-pyrroline-5-carboxylate

IUPAC Name

(2S)-3,4-dihydro-2H-pyrrole-2-carboxylic acid

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)/t4-/m0/s1

InChI Key

DWAKNKKXGALPNW-BYPYZUCNSA-N

SMILES

C1CC(N=C1)C(=O)O

Canonical SMILES

C1CC(N=C1)C(=O)O

Isomeric SMILES

C1C[C@H](N=C1)C(=O)O

Description

(S)-1-pyrroline-5-carboxylic acid is a 1-pyrroline-5-carboxylic acid in which the chiral centre has S configuration. It is a conjugate acid of a (S)-1-pyrroline-5-carboxylate. It is an enantiomer of a (R)-1-pyrroline-5-carboxylic acid.

(S)-1-pyrroline-5-carboxylate is an important intermediate in amino acid metabolism, particularly in the pathways involving proline and glutamate. It is classified as an imino acid and is known for its role in the biosynthesis and degradation of proline and arginine. The compound has a molecular formula of C5H7NO2C_5H_7NO_2 and a molecular weight of approximately 113.11 g/mol. It exists as a cyclic structure, which contributes to its chemical reactivity and biological functions .

, primarily involving its conversion to other amino acids. Key reactions include:

  • Conversion to L-glutamate: This reaction is catalyzed by the enzyme delta-1-pyrroline-5-carboxylate dehydrogenase, which utilizes NAD+ as a cofactor:
    (S)1 pyrroline 5 carboxylate+NAD++2H2OL glutamate+NADH+H+(S)-1\text{ pyrroline 5 carboxylate}+NAD^++2H_2O\rightarrow L\text{ glutamate}+NADH+H^+
  • Formation from L-proline: (S)-1-pyrroline-5-carboxylate can be synthesized from L-proline through the action of proline dehydrogenase:
    L proline+NAD+(S)1 pyrroline 5 carboxylate+NADHL\text{ proline}+NAD^+\rightarrow (S)-1\text{ pyrroline 5 carboxylate}+NADH

These reactions highlight (S)-1-pyrroline-5-carboxylate's role as both a substrate and product in amino acid metabolism .

(S)-1-pyrroline-5-carboxylate is involved in several metabolic pathways, including:

  • Proline Metabolism: It acts as a precursor for proline synthesis and degradation, influencing cellular functions related to stress responses and energy metabolism.
  • Glutamate Metabolism: The conversion of (S)-1-pyrroline-5-carboxylate to L-glutamate plays a crucial role in neurotransmitter synthesis, impacting neural signaling and function.
  • Hyperprolinemia: Elevated levels of (S)-1-pyrroline-5-carboxylate are associated with hyperprolinemia type II, a metabolic disorder that can lead to neurological issues due to disrupted amino acid metabolism .

Several methods exist for synthesizing (S)-1-pyrroline-5-carboxylate:

  • Oxidation of Proline: The primary method involves the enzymatic oxidation of L-proline using proline dehydrogenase or pyrroline-5-carboxylate reductase, which converts proline into (S)-1-pyrroline-5-carboxylate.
  • Chemical Synthesis: Laboratory synthesis can also be achieved through

(S)-1-pyrroline-5-carboxylate has several applications in biochemistry and medicine:

  • Metabolic Research: It serves as a key metabolite for studying amino acid metabolism and related disorders.
  • Biotechnology: The compound can be utilized in engineered microorganisms for enhanced production of amino acids.
  • Pharmaceutical Development: Understanding its role in metabolic disorders may lead to therapeutic strategies targeting conditions like hyperprolinemia .

Research on (S)-1-pyrroline-5-carboxylate's interactions focuses on its enzymatic conversions and regulatory mechanisms:

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities or functional roles with (S)-1-pyrroline-5-carboxylate:

Compound NameMolecular FormulaKey Features
L-prolineC₅H₉NO₂Direct precursor; involved in protein synthesis.
L-glutamateC₅H₉NO₄Major neurotransmitter; involved in excitatory signaling.
Gamma-glutamylcysteineC₇H₁₃N₃O₄SInvolved in antioxidant defense; participates in glutathione synthesis.
Delta(1)-pyrroline-5-carboxylic acidC₅H₇NO₂Structural isomer; participates in similar metabolic pathways.

The uniqueness of (S)-1-pyrroline-5-carboxylate lies in its specific role as an intermediate that bridges proline and glutamate metabolism, influencing both energy production and neurotransmitter synthesis .

XLogP3

-0.5

Wikipedia

1-pyrroline-5-carboxylate
(S)-1-pyrroline-5-carboxylic acid

Dates

Modify: 2024-02-18
Shomar et al. Metabolic engineering of a carbapenem antibiotic synthesis pathway in Escherichia coli. Nature Chemical Biology, doi: 10.1038/s41589-018-0084-6, published online 25 June 2018
Hamed et al. Stereoselective C-C bond formation catalysed by engineered carboxymethylproline synthases. Nature Chemistry, doi: 10.1038/nchem.1011, published online 3 April 2011 http://www.nature.com/nchem

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